![molecular formula C20H20N4O4 B2682520 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899972-96-4](/img/new.no-structure.jpg)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety linked to a quinazoline derivative, which is known for its diverse pharmacological activities.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxole ring and the quinazoline framework. The detailed synthetic routes have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For example, a study evaluated several benzodioxole compounds for their cytotoxic activity against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects:
Compound | Cell Line | IC50 (mM) |
---|---|---|
2a | Hep3B | 0.5 |
2b | Hep3B | 0.7 |
DOX | Hep3B | 0.4 |
The study found that compounds 2a and 2b showed lower IC50 values compared to Doxorubicin (DOX), indicating their potential as effective anticancer agents against liver cancer cells .
The mechanism by which these compounds exert their anticancer effects may involve inducing cell cycle arrest and apoptosis in cancer cells. For instance, compound 2a was shown to significantly decrease the fraction of cells in the G1 phase and increase apoptosis markers in Hep3B cells . This suggests that this compound may similarly disrupt cell cycle progression.
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and may contribute to cancer prevention. The antioxidant activity was assessed using the DPPH radical scavenging assay:
Compound | IC50 (µM) |
---|---|
2a | 39.85 |
2b | 79.95 |
Trolox | 25.00 |
The results indicate that both derivatives possess moderate antioxidant activity, which could further support their therapeutic potential by mitigating oxidative damage in cells .
Case Studies
Several case studies have explored the efficacy of compounds similar to this compound in preclinical models:
- Liver Cancer Model : In a study involving HepG2 liver cancer cells treated with benzodioxole derivatives, significant reductions in cell viability were observed at concentrations as low as 0.5 mM.
- Zebrafish Embryo Toxicity : A toxicity assessment using zebrafish embryos indicated that certain derivatives did not exhibit significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Propiedades
Número CAS |
899972-96-4 |
---|---|
Fórmula molecular |
C20H20N4O4 |
Peso molecular |
380.404 |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H20N4O4/c1-12(2)10-24-18(14-5-3-4-6-15(14)22-20(24)26)23-19(25)21-13-7-8-16-17(9-13)28-11-27-16/h3-9,12H,10-11H2,1-2H3,(H2,21,23,25) |
Clave InChI |
UQZWMQKAOGBCJX-PTGBLXJZSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.